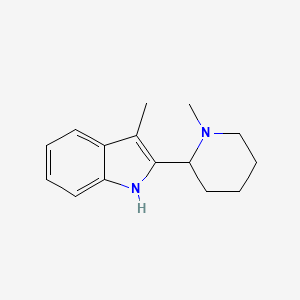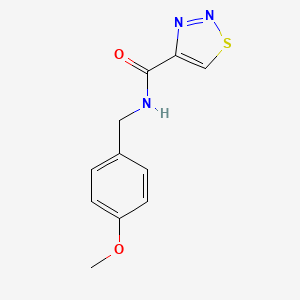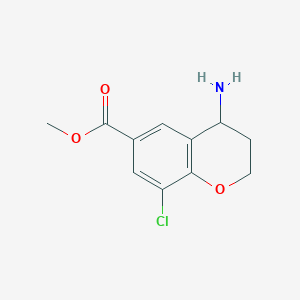
Methyl 4-amino-8-chlorochromane-6-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-8-chlorochromane-6-carboxylate hydrochloride is a chemical compound with the molecular formula C11H12ClNO3 It is a derivative of chromane, a bicyclic organic compound, and contains functional groups such as an amino group, a chloro group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-8-chlorochromane-6-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-6-chlorochroman-8-carboxylic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.
Purification: The resulting methyl ester is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-8-chlorochromane-6-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for hydroxyl substitution.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Dechlorinated derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
Methyl 4-amino-8-chlorochromane-6-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-amino-8-chlorochromane-6-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-6-chlorochromane-8-carboxylate: A closely related compound with a different position of the chloro group.
Methyl 4-amino-8-chlorochromane-6-carboxylate: A compound with a similar structure but without the hydrochloride salt.
Uniqueness
Methyl 4-amino-8-chlorochromane-6-carboxylate hydrochloride is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its non-salt counterparts.
Properties
Molecular Formula |
C11H12ClNO3 |
|---|---|
Molecular Weight |
241.67 g/mol |
IUPAC Name |
methyl 4-amino-8-chloro-3,4-dihydro-2H-chromene-6-carboxylate |
InChI |
InChI=1S/C11H12ClNO3/c1-15-11(14)6-4-7-9(13)2-3-16-10(7)8(12)5-6/h4-5,9H,2-3,13H2,1H3 |
InChI Key |
NLXLGGFAPOJMLF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Cl)OCCC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


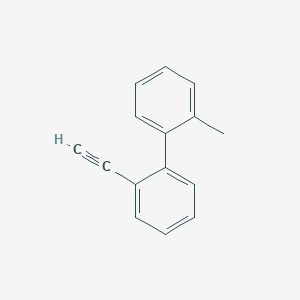

![[5,15-Bis[2,6-bis[[((1S)-2,2-dimethylcyclopropyl)carbonyl]amino]phenyl]-10,20-bis(3,5-di-tert-butylphenyl)porphinato]cobalt](/img/structure/B13107955.png)
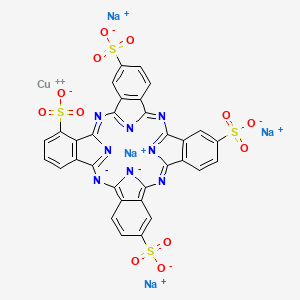
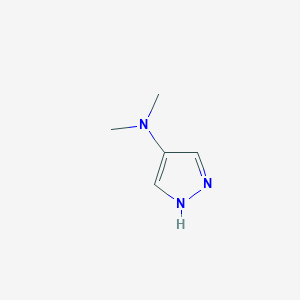
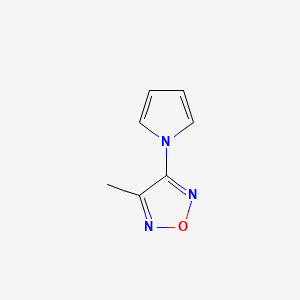



![(S)-N-((S)-1-Amino-4-methyl-1-oxopentan-2-yl)-4-methyl-N-((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)-2-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)pentanamide](/img/structure/B13107992.png)
